Nitrosomethyl-n-decylamine
Description
Structure
3D Structure
Properties
CAS No. |
75881-22-0 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N-decyl-N-methylnitrous amide |
InChI |
InChI=1S/C11H24N2O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h3-11H2,1-2H3 |
InChI Key |
FWIVLSMSIPKDRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(C)N=O |
Canonical SMILES |
CCCCCCCCCCN(C)N=O |
Other CAS No. |
75881-22-0 |
Synonyms |
N-nitrosomethyldecylamine |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of N Nitrosomethyl N Decylamine
Conventional Synthetic Routes for N-Nitrosamines Applicable to N-Nitrosomethyl-n-decylamine Precursors
The traditional methods for synthesizing N-nitrosamines, which are applicable to the precursors of N-Nitrosomethyl-n-decylamine, primarily involve the reaction of amines with a nitrosating agent.
Nitrosation of Secondary Amines
The most common method for preparing N-nitrosamines is the nitrosation of secondary amines. jove.comresearchgate.net This reaction typically involves treating a secondary amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid under cold conditions. evitachem.comjove.comresearchgate.net The reaction proceeds through the formation of the nitrosonium ion (NO⁺), an electrophile, which is then attacked by the nucleophilic secondary amine. jove.com Subsequent deprotonation of the resulting N-nitrosammonium ion by a water molecule yields the stable N-nitrosamine. jove.com
The general reaction is as follows: R₂NH + HNO₂ → R₂N-N=O + H₂O
For the synthesis of N-Nitrosomethyl-n-decylamine, the precursor would be methyl-n-decylamine. The reaction would be carried out in an acidic medium, with careful control of temperature to minimize side reactions. evitachem.com
Several variations of this method exist, utilizing different reagents to generate the nitrosating species. These include combinations of sodium nitrite with:
p-toluenesulfonic acid jchr.org
Acetic anhydride (B1165640) researchgate.net
Solid acids like oxalic acid dihydrate and inorganic acidic salts jchr.orgtandfonline.com
The choice of reagent and reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the final N-nitrosamine product. evitachem.comtandfonline.com
Nitrosation of Tertiary Amines via Dealkylation
Tertiary amines can also undergo nitrosation to form N-nitrosamines, although the reaction is generally slower than that of secondary amines because it requires an additional dealkylation step. bohrium.comccsnorway.com The process involves the initial formation of a nitrosammonium ion, which then loses a nitroxyl (B88944) group (HNO) to form an iminium ion. bohrium.comsci-hub.se This iminium ion is subsequently hydrolyzed to a secondary amine and a carbonyl compound. The newly formed secondary amine can then react with another equivalent of the nitrosating agent to produce the N-nitrosamine. bohrium.comsci-hub.se
In the context of N-Nitrosomethyl-n-decylamine, a potential tertiary amine precursor could be a trialkylamine containing a methyl and a decyl group. The reaction would lead to the cleavage of one of the alkyl groups.
Non-Conventional Synthetic Approaches and Their Relevance
In recent years, more environmentally benign and safer methods for N-nitrosamine synthesis have been explored. cardiff.ac.uk
Electrochemical Synthesis Pathways
Electrochemical methods offer a promising alternative to conventional synthesis. researchgate.netcardiff.ac.uk These techniques can generate the nitrosating species in situ without the need for strong acids or other harsh reagents. researchgate.netresearchgate.net A common approach involves the anodic oxidation of sodium nitrite in a solvent like aqueous acetonitrile. researchgate.netresearchgate.net This process generates the NO• radical, which can then lead to the formation of the nitrosating agent. researchgate.net
Electrochemical synthesis has been successfully applied to a variety of secondary amines, providing high yields of N-nitrosamines under mild conditions. researchgate.netcardiff.ac.uk This method avoids the use of toxic chemicals and allows for easier product isolation. researchgate.netrsc.org Another electrochemical approach utilizes nitromethane (B149229) as the nitrosation reagent under metal-free and oxidant-free conditions. rsc.org
Table 1: Comparison of Conventional and Electrochemical Synthesis of N-Nitrosamines
| Feature | Conventional Synthesis | Electrochemical Synthesis |
|---|---|---|
| Reagents | Strong acids, sodium nitrite | Sodium nitrite, nitromethane |
| Conditions | Often low temperatures, acidic pH | Ambient temperature, neutral conditions |
| Byproducts | Acidic waste | Fewer hazardous byproducts |
| Safety | Use of corrosive and toxic reagents | Generally safer |
| Yields | Variable | Often high to excellent researchgate.net |
Solvent-Free Reaction Conditions
Solvent-free synthesis is another green chemistry approach that has been applied to the formation of N-nitrosamines. rsc.orgresearchgate.net One such method employs tert-butyl nitrite (TBN) as the nitrosating agent without the need for a solvent. rsc.orgresearchgate.netresearchgate.net This technique has a broad substrate scope, works under metal- and acid-free conditions, and offers excellent yields with easy product isolation. rsc.orgresearchgate.net The reaction has been shown to be effective for various secondary amines, including anilines and alkyl amines. sci-hub.se While anilines react well at room temperature, alkyl amines may require gentle heating to achieve efficient nitrosation. sci-hub.se
Mechanistic Studies of Nitrosation Reactions Involving N-Nitrosomethyl-n-decylamine Precursors
The mechanism of N-nitrosamine formation has been the subject of extensive study. The key step is the reaction of an amine with a nitrosating agent. sci-hub.se In acidic solutions, nitrous acid (HNO₂) is protonated and then loses water to form the highly electrophilic nitrosonium ion (NO⁺). jove.com This ion is the primary nitrosating species that reacts with the secondary amine. jove.com
The rate of nitrosation is influenced by several factors, including the basicity of the amine, the pH of the solution, and the presence of catalysts or inhibitors. nih.govdur.ac.uk The reaction is typically first-order with respect to both the amine and the nitrosating agent. cdnsciencepub.com
For tertiary amines, the mechanism is more complex due to the required dealkylation step. One proposed mechanism involves the oxidation of the tertiary amine to an amine radical cation by NO⁺. nih.gov This is followed by the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen by NO₂, leading to an iminium ion which then reacts further to form the secondary amine and ultimately the nitrosamine (B1359907). nih.gov The regioselectivity of dealkylation (i.e., which alkyl group is removed) can be influenced by the acidity of the reaction medium. nih.gov
Kinetic studies have shown that the rate of N-nitrosamine formation can be significantly affected by the presence of other compounds, such as carbonyls. nih.govacs.org For example, formaldehyde (B43269) has been shown to enhance the formation of N-nitrosamines, particularly under neutral and basic conditions, through the formation of an iminium ion intermediate. nih.govacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| N-Nitrosomethyl-n-decylamine |
| N-nitrosomethyl-n-alkylamines |
| Methyl-n-decylamine |
| Nitrous acid |
| Sodium nitrite |
| Hydrochloric acid |
| Sulfuric acid |
| Nitrosonium ion |
| N-nitrosammonium ion |
| p-toluenesulfonic acid |
| Acetic anhydride |
| Oxalic acid dihydrate |
| Tributylamine |
| N-nitrosodibutylamine |
| Di-n-butylamine |
| Acetonitrile |
| Nitromethane |
| tert-butyl nitrite |
Role of Nitrosating Agents (e.g., Nitrite, Nitrogen Oxides)
The formation of N-Nitrosomethyl-n-decylamine is contingent upon the presence of a nitrosating agent. These agents are chemical species capable of donating a nitroso group. The reaction generally involves a secondary amine, such as methyl-n-decylamine, reacting with a nitrosating agent under specific conditions. evitachem.comnih.gov
Common nitrosating agents include nitrous acid (HNO₂) and its salts (e.g., sodium nitrite, NaNO₂), as well as various nitrogen oxides. evitachem.comosha.gov Nitrous acid is typically generated in situ by the acidification of nitrite. evitachem.comnih.gov Depending on the reaction environment, the effective nitrosating species can vary. In acidic solutions, the key intermediates derived from nitrite are dinitrogen trioxide (N₂O₃) and the nitrosonium ion (NO⁺). researchgate.net Other potent nitrosating agents include dinitrogen tetroxide (N₂O₄) and nitrosyl chloride (NOCl). nih.govosha.gov The general mechanism involves the electrophilic attack of the nitrosating agent on the unshared pair of electrons of the amine's nitrogen atom.
Table 1: Common Nitrosating Agents in N-Nitrosamine Formation
| Nitrosating Agent | Chemical Formula | Typical Conditions |
|---|---|---|
| Nitrous Acid | HNO₂ | Formed in situ from nitrite in acidic media evitachem.comnih.gov |
| Dinitrogen Trioxide | N₂O₃ | Formed from nitrous acid in aqueous solution researchgate.net |
| Dinitrogen Tetroxide | N₂O₄ | Gaseous or in organic solvents osha.gov |
| Nitrosonium Ion | NO⁺ | Present in strongly acidic solutions researchgate.net |
Kinetic and Thermodynamic Aspects of N-Nitrosomethyl-n-decylamine Formation
While specific kinetic and thermodynamic data for N-Nitrosomethyl-n-decylamine formation are not extensively detailed in the available literature, the general principles governing N-nitrosamine formation can be applied. The nitrosation of secondary amines is typically a rapid reaction. nih.gov Kinetic studies on related nitrosamines, such as N-nitrosodimethylamine (NDMA), show that the reaction rate is highly dependent on factors like pH, temperature, and the concentrations of both the amine and the nitrosating agent. nih.govmtu.edu
The reaction mechanism is understood to be a multi-step process. From a thermodynamic standpoint, the formation of the N-N bond in the nitrosamine is generally a favorable process under appropriate conditions. Computational methods, such as Density Functional Theory (DFT), have been employed to calculate the activation energies and reaction thermodynamics for the formation of simple nitrosamines, providing insight into the reaction pathways. mtu.edu For N-Nitrosomethyl-n-decylamine, the long decyl chain may introduce steric effects that could influence reaction rates compared to smaller nitrosamines, although this specific impact requires further empirical study. acs.org
Influence of pH and Catalytic Species on Reaction Efficiency
Reaction efficiency in the synthesis of N-Nitrosomethyl-n-decylamine is critically influenced by pH and the presence of certain catalytic species.
Influence of pH: The reaction is highly pH-dependent. Acidic conditions are generally required to convert nitrite salts into the active nitrosating agent, nitrous acid, and its subsequent reactive forms like dinitrogen trioxide. evitachem.comnih.gov The optimal pH for the nitrosation of most secondary amines is typically in the range of 2.5 to 3.5. However, at very low pH values, the reaction rate can decrease. This is because the amine precursor becomes protonated (R₂NH₂⁺), which deactivates the nitrogen atom, making it less available to react with the electrophilic nitrosating agent. nih.gov Therefore, a balance must be struck to ensure sufficient formation of the nitrosating species without excessive protonation of the amine. nih.gov
Catalytic Species: Certain species can catalyze the nitrosation reaction, increasing its rate and efficiency. Nucleophilic anions such as thiocyanate (B1210189) (SCN⁻) and halide ions (e.g., Cl⁻, Br⁻) are known to be effective catalysts. osha.gov These catalysts function by reacting with the nitrosating agent to form more potent intermediates, such as nitrosyl thiocyanate (ONSCN) or nitrosyl halides (ONX), which then react more rapidly with the amine. Additionally, formaldehyde has been reported to catalyze nitrosamine formation. osha.gov
Table 2: Factors Influencing N-Nitrosomethyl-n-decylamine Formation Efficiency
| Factor | Effect | Rationale |
|---|---|---|
| Acidic pH | Increases reaction rate to an optimum | Facilitates formation of active nitrosating species (e.g., HNO₂) from nitrite. evitachem.comnih.gov |
| Very Low pH | Decreases reaction rate | Causes protonation of the amine precursor, reducing its nucleophilicity. nih.gov |
| Catalysts | Increases reaction rate | Form highly reactive nitrosating intermediates (e.g., thiocyanate, halides). osha.gov |
| Temperature | Influences reaction rate | Low temperatures (e.g., <5°C) are often used to control the reaction and minimize side products. evitachem.com |
Formation Pathways in Complex Matrices and Unintended Synthesis
N-Nitrosomethyl-n-decylamine is typically not produced intentionally for commercial applications but is more commonly encountered as a contaminant formed unintentionally. ca.govca.gov Its formation can occur in various complex environments where precursor amines and nitrosating agents coexist.
Significant pathways for unintended synthesis include:
Consumer Products: N-nitrosomethyl-n-alkylamines have been detected in personal care products like shampoos and conditioners, as well as in household cleaners such as dishwashing liquids. ca.govca.gov Their formation is attributed to the reaction between amine-based ingredients (e.g., surfactants, emulsifiers) and nitrosating agents, which may be present as preservatives (e.g., bronopol) or contaminants. ca.gov
Food and In Vivo Formation: Nitrosamines can form in certain foods during processing, cooking, or storage. researchgate.net Furthermore, they can be synthesized in vivo in the human stomach, where ingested amines from diet or pharmaceuticals can react with nitrite, a common food preservative and a component of saliva, under the acidic gastric conditions. osha.govresearchgate.net
Industrial Settings: The manufacturing processes for rubber and tires can create conditions suitable for the formation of various nitrosamines. researchgate.net
Pharmaceuticals: The unintended formation of nitrosamines has been a significant concern in the pharmaceutical industry. These compounds can arise during the synthesis of active pharmaceutical ingredients (APIs) or during the storage of the final drug product, through reactions between residual amines or the API itself and trace amounts of nitrites in excipients. researchgate.netwisdomlib.org
Table 3: Examples of Complex Matrices for Unintended N-Nitrosamine Formation
| Matrix | Precursor Source | Nitrosating Agent Source |
|---|---|---|
| Personal Care Products | Amine-based surfactants, emulsifiers ca.gov | Nitrite contaminants, preservatives ca.gov |
| Food Products | Naturally occurring or added amines researchgate.net | Nitrite/nitrate (B79036) preservatives researchgate.net |
| Human Stomach (In Vivo) | Dietary or pharmaceutical amines osha.govresearchgate.net | Salivary or dietary nitrite osha.govresearchgate.net |
| Pharmaceuticals | Amine-containing APIs, impurities, or solvents researchgate.netwisdomlib.org | Nitrite impurities in excipients or water researchgate.net |
| Rubber Industry | Amine-based accelerators and stabilizers researchgate.net | Atmospheric nitrogen oxides, other nitrosating agents researchgate.net |
Reactivity Profiles and Degradation Pathways of N Nitrosomethyl N Decylamine
Chemical Reactivity in Aqueous and Organic Media
The chemical behavior of N-Nitrosomethyl-n-decylamine is influenced by its molecular structure, which includes a polar nitroso group and a long, nonpolar decyl chain. This structure dictates its solubility and reactivity in both aqueous and organic environments. While N-nitrosamines are generally soluble in water due to their polar nature, compounds with long alkyl chains like N-Nitrosomethyl-n-decylamine exhibit increased lipophilicity, as indicated by a high octanol-water partition coefficient (Log P). oak.go.krevitachem.com
The stability of N-nitrosamines in aqueous solutions is significantly dependent on pH. Generally, they are stable in neutral or alkaline solutions when protected from light. nih.gov However, their stability decreases in acidic conditions. nih.gov Acid-catalyzed hydrolysis can lead to the cleavage of the N-N bond, a process known as denitrosation, which yields the corresponding secondary amine. nih.gov
Studies on various N-nitrosamines provide insight into their pH-dependent stability. For instance, N-nitrosodiethanolamine (NDELA) has been shown to be resistant to hydrolytic degradation at pH levels of 4, 7, and 9. researchgate.net In contrast, the photolytic degradation of other nitrosamines, such as N-nitrosodibutylamine (NDBA), is more favorable under lower pH conditions. oak.go.krresearchgate.net For N-nitrosodimethylamine (NDMA), the quantum yield of decomposition via photolysis remains relatively constant between pH 2 and 8, but decreases significantly at a pH above 8. nih.gov
Table 1: pH-Dependent Stability and Degradation of Select N-Nitrosamines
| N-Nitrosamine | pH Condition | Observed Effect | Reference |
|---|---|---|---|
| General N-Nitrosamines | Acidic | Less stable; susceptible to denitrosation. | nih.govnih.gov |
| General N-Nitrosamines | Neutral to Alkaline | Generally stable in the dark. | nih.gov |
| N-nitrosodiethanolamine (NDELA) | 4, 7, 9 | Resistant to hydrolytic degradation. | researchgate.net |
| N-nitrosodibutylamine (NDBA) | Low pH | Favorable for photolytic degradation. | oak.go.krresearchgate.net |
| N-nitrosodimethylamine (NDMA) | 2-8 | Constant photolysis quantum yield. | nih.gov |
| N-nitrosodimethylamine (NDMA) | > 8 | Quantum yield drops precipitously. | nih.gov |
N-nitrosamines can participate in reactions with both nucleophiles and electrophiles. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com
N-Nitrosomethyl-n-decylamine can function as an alkylating agent, enabling it to react with nucleophiles. evitachem.com This reactivity is particularly significant in biological systems, where metabolic activation, often by cytochrome P450 enzymes, can convert the nitrosamine (B1359907) into a more reactive electrophilic species. evitachem.com These electrophiles can then form covalent bonds with biological nucleophiles such as DNA and proteins. evitachem.comnih.gov
The N-nitrosamine molecule itself can also be targeted by external nucleophiles. Under acidic conditions, the protonated nitrosamine is susceptible to attack by nucleophiles like bromide, thiocyanate (B1210189), or thiourea, which can accelerate the denitrosation process. nih.gov In these reactions, the nucleophile attacks the electrophilic nitrosyl nitrogen, leading to the cleavage of the N-NO bond. nih.gov
Stability Under Varying pH Conditions
Photolytic Degradation Mechanisms and Kinetics
Photolysis, or degradation by light, is a primary pathway for the breakdown of N-nitrosamines in the environment. researchgate.net These compounds are known to be susceptible to ultraviolet (UV) irradiation, which can effectively break them down into less harmful products. oak.go.kr
N-nitrosamines exhibit characteristic UV absorption spectra, typically with a strong absorption peak around 230 nm and a weaker one near 340-350 nm, which makes them susceptible to UV degradation. oak.go.krmdpi.comnih.gov The primary mechanism of direct photolysis involves the absorption of UV photons, leading to the electronic excitation of the molecule and subsequent cleavage of the fragile N-N bond. nih.govnih.gov
While specific pathways for N-Nitrosomethyl-n-decylamine are not extensively detailed in the literature, studies on N-nitrosodimethylamine (NDMA) provide a model for understanding the process. nih.gov The UV photolysis of NDMA is understood to proceed through several major pathways:
Homolytic Cleavage : The N-N bond breaks symmetrically, producing an aminium radical and a nitric oxide radical. nih.gov
Heterolytic Cleavage : A water molecule facilitates the asymmetric cleavage of the N-N bond, resulting in the formation of a secondary amine (dimethylamine in the case of NDMA) and nitrous acid. nih.gov
Oxygen-Dependent Pathway : In the presence of dissolved oxygen, photolysis can lead to the formation of N-methylidenemethylamine, a nitric oxide radical, and a superoxide (B77818) anion radical. nih.gov
The ultimate products of NDMA photolysis include dimethylamine (B145610), methylamine, and inorganic ions such as nitrite (B80452) and nitrate (B79036). researchgate.netnih.gov The dominant pathway is often influenced by factors like the initial nitrosamine concentration and the pH of the solution. nih.gov
The photolysis of N-nitrosamines involves the formation of highly reactive radical intermediates. The initial homolytic cleavage of the N-N bond generates an aminium radical and a nitric oxide radical (•NO). nih.gov In the presence of oxygen, other reactive species like the superoxide anion radical (•O2−) can also be formed. nih.gov
The degradation of nitrosamines can be enhanced through photosensitized reactions, particularly in advanced oxidation processes (AOPs). mdpi.com For example, the UV/H₂O₂ process generates highly reactive hydroxyl radicals (HO•), which react rapidly with a wide range of nitrosamines. mdpi.comtandfonline.com Quantum mechanical calculations for NDMA have identified three potential initial degradation mechanisms initiated by hydroxyl radicals:
Hydrogen atom abstraction from a C-H bond of an alkyl group. nih.gov
Hydroxyl radical addition to the amine nitrogen. nih.gov
Hydroxyl radical addition to the nitrosyl nitrogen. nih.gov
The specific reaction pathway and its rate are influenced by the structure of the nitrosamine, particularly the length and branching of the alkyl chains attached to the nitrogen atom. mdpi.com
Several environmental factors can significantly affect the rate and mechanism of N-nitrosamine photodegradation.
pH : As previously mentioned, pH plays a crucial role. For many nitrosamines, degradation is more efficient in acidic water. oak.go.kr
Initial Concentration : The kinetics of photolysis are often dependent on the initial concentration of the nitrosamine. nih.gov Studies on NDMA and N-nitrosopiperidine (NPIP) show that at low concentrations (e.g., <0.1 mM), the reaction typically follows first-order kinetics. nih.gov At higher initial concentrations, the reaction may initially exhibit zero-order kinetics before transitioning to first-order kinetics as the compound degrades. nih.gov
Presence of Other Substances : The chemical matrix of the water can influence photodegradation rates. The presence of dissolved oxygen is a key factor in determining the reaction pathway. nih.gov The addition of hydrogen peroxide (H₂O₂) can accelerate degradation up to an optimal molar ratio, after which the effect may diminish. tandfonline.comnih.gov Conversely, the presence of ozone (O₃) has been found to have a negligible effect on the direct photolysis of some nitrosamines. nih.gov The presence of other amines in the solution has been shown to increase the photodegradation rate constants of certain nitrosamines. tandfonline.comnih.gov
Table 2: Influence of Environmental Factors on N-Nitrosamine Photodegradation
| Factor | Effect on Photodegradation | Example Compound(s) | Reference |
|---|---|---|---|
| Low pH (Acidic) | Generally increases degradation rate. | NDBA, NDMA | oak.go.krnih.gov |
| High Initial Concentration | Can shift kinetics from first-order to zero-order. | NDMA, NDEA, NDELA | nih.govnih.gov |
| Dissolved Oxygen | Influences reaction pathways and radical formation. | NDMA | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Increases degradation rate up to an optimal ratio. | NDEA, NDELA | tandfonline.comnih.gov |
| Ozone (O₃) | Negligible effect on direct photolysis. | NDEA, NDELA | nih.gov |
| Presence of Amines | Increases degradation rate constants. | NDEA, NDELA | tandfonline.comnih.gov |
Photosensitized Reactions and Radical Intermediates
Biotic Degradation Processes
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. For N-nitrosamines, these processes are crucial in determining their persistence and impact in various environments.
Microorganisms employ several pathways to degrade N-nitrosamines. The two primary routes are denitrosation and oxidative degradation. These pathways have been primarily elucidated through studies on short-chain nitrosamines like N-nitrosodimethylamine (NDMA), but the fundamental mechanisms are expected to be applicable to longer-chain analogues like N-nitrosomethyl-n-decylamine.
Denitrosation: This pathway involves the cleavage of the N-N=O bond, resulting in the formation of the corresponding secondary amine and a nitrite ion. Studies have shown that various intestinal bacteria can degrade nitrosamines such as diphenylnitrosamine and dimethylnitrosamine via this route. nih.govnih.gov The conversion of nitrosamines to the parent amine and nitrite appears to be a common bacterial metabolic strategy. nih.govnih.gov For N-nitrosomethyl-n-decylamine, this pathway would yield methyl-n-decylamine and nitrite.
Oxidative Degradation: This pathway is often initiated by monooxygenase enzymes, which introduce an oxygen atom into the substrate. In the case of N-nitrosamines, this typically occurs at the α-carbon position (α-hydroxylation). This initial hydroxylation step is considered the rate-limiting step in the metabolic activation of nitrosamines. researchgate.netnih.gov The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. researchgate.net
For N-nitrosomethyl-n-decylamine, α-hydroxylation can occur on either the methyl or the decyl group.
Hydroxylation of the methyl group: This would lead to the formation of an unstable intermediate that decomposes to yield decanal (B1670006) and a methyl-diazonium ion, which is highly reactive and can further break down.
Hydroxylation of the α-carbon of the decyl group: This would result in formaldehyde (B43269) and a decyl-diazonium ion.
Studies on the propanotroph Rhodococcus ruber ENV425 have demonstrated the aerobic biodegradation of NDMA, where the bacterium can utilize it as a nitrogen source. nih.gov The degradation of NDMA by this strain involves a denitrosation reaction hypothesized to be initiated by hydrogen atom abstraction, leading to intermediates such as methylamine, nitric oxide, nitrite, nitrate, and formate. nih.gov Similarly, propane-oxidizing bacteria have been shown to degrade NDMA, highlighting the role of monooxygenases in initiating the degradation cascade. acs.org
The following table summarizes microbial strains capable of degrading various N-nitrosamines, which provides a basis for understanding the potential microbial fate of N-nitrosomethyl-n-decylamine.
| Microbial Strain | Degraded Nitrosamine(s) | Key Enzyme(s) / Pathway | Reference(s) |
| Rhodococcus ruber ENV425 | N-Nitrosodimethylamine (NDMA) | Propane (B168953) Monooxygenase / Denitrosation | nih.gov |
| Pseudomonas mendocina KR1 | N-Nitrosodimethylamine (NDMA) | Toluene-4-monooxygenase (T4MO) / Oxidation | nih.gov |
| Bacillus sp. LT1C | N-nitrosomethylethylamine (NMEA), N-nitrosodi-n-propylamine (NDPA), N-nitrosopyrrolidine (NPYR), N-nitrosopiperidine (NPIP), N-nitrosodi-n-butylamine (NDBA) | Not specified | iwaponline.com |
| Intestinal Bacteria (various) | Diphenylnitrosamine, Dimethylnitrosamine | Denitrosation | nih.govnih.gov |
The enzymatic transformation of N-nitrosamines is not limited to metabolic processes within a cell for growth but can also occur through isolated or extracellular enzymes. The key enzymes involved in the initial steps of nitrosamine degradation are cytochrome P450 (CYP) monooxygenases. researchgate.nethesiglobal.org
CYP enzymes catalyze the oxidation of a wide range of substrates, including xenobiotics like N-nitrosamines. ijpras.com The catalytic cycle of CYP enzymes involves the activation of molecular oxygen and its insertion into the substrate. pjoes.com In the context of N-nitrosamines, this results in the α-hydroxylation described previously. researchgate.nethesiglobal.org This enzymatic reaction is the primary mechanism for the bioactivation of nitrosamines to their carcinogenic forms in mammals, but the same enzymatic principle applies to microbial degradation. hesiglobal.orgnih.gov
The activity of these enzymes can be influenced by the chemical structure of the nitrosamine. For example, steric hindrance at the α-carbon can inhibit metabolic activation. unito.it While direct studies on N-nitrosomethyl-n-decylamine are not available, it is plausible that its long decyl chain could influence the efficiency of enzymatic attack by microbial monooxygenases.
Besides CYPs, other microbial monooxygenases, such as methane (B114726) monooxygenase and propane monooxygenase, have been shown to degrade NDMA. psu.edu These enzymes exhibit broad substrate specificity and can co-metabolically degrade nitrosamines while utilizing their primary substrate (e.g., methane or propane). acs.orgpsu.edu
Microbial Degradation Pathways
Characterization of Transformation Products and Degradation By-products
The transformation products of N-nitrosomethyl-n-decylamine will depend on the degradation pathway. Based on the known pathways for other nitrosamines, the following by-products can be anticipated.
From Denitrosation:
Methyl-n-decylamine (C₁₁H₂₅N): The parent secondary amine.
Nitrite (NO₂⁻): The inorganic by-product.
From Oxidative Degradation (α-hydroxylation):
Formaldehyde (CH₂O): A common one-carbon fragment resulting from the cleavage of the methyl group.
Decanal (C₁₀H₂₀O): An aldehyde formed from the cleavage of the decyl group at the α-position.
Methylamine (CH₅N): Can be formed as a breakdown product. nih.gov
Nitrogen Gas (N₂): Can be formed from the decomposition of diazonium intermediates. nih.gov
Methanol (CH₃OH): Can be produced from the reaction of the methyldiazonium ion with water. nih.gov
Nitrate (NO₃⁻): Can be formed from the oxidation of nitrite. nih.gov
The following interactive data table summarizes the potential transformation products of N-nitrosomethyl-n-decylamine based on analogous degradation pathways of other nitrosamines.
| Degradation Pathway | Initial Enzymatic Step | Key Intermediates | Potential Final By-products |
| Denitrosation | Nitrosamine Reductase (postulated) | - | Methyl-n-decylamine, Nitrite |
| Oxidative Degradation (Methyl side) | α-hydroxylation by Monooxygenase (e.g., CYP) | α-hydroxy-N-nitrosomethyl-n-decylamine | Decanal, Methyldiazonium ion, Formaldehyde, Methanol, Nitrogen gas |
| Oxidative Degradation (Decyl side) | α-hydroxylation by Monooxygenase (e.g., CYP) | α-hydroxy-N-nitrosomethyl-n-decylamine | Formaldehyde, Decyldiazonium ion, Decanol, Nitrogen gas |
It is important to note that these degradation products are proposed based on established mechanisms for other nitrosamines and await experimental verification for N-nitrosomethyl-n-decylamine. The complexity of microbial communities and environmental conditions can lead to a diverse array of further transformation products.
Mechanistic Biochemical Interactions of N Nitrosomethyl N Decylamine
Metabolic Activation Pathways
The biotransformation of N-Nitrosomethyl-n-decylamine is a critical prerequisite for its carcinogenic activity. This process is initiated by enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophilic intermediates.
Enzymatic α-Hydroxylation Mechanisms (e.g., Cytochrome P450 Enzymes)
The primary and rate-limiting step in the metabolic activation of N-nitrosamines, including NMDA-C10, is α-hydroxylation. acs.org This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of mixed-function oxidase enzymes. ca.govwisdomlib.orgnih.gov These enzymes facilitate the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. ca.gov
Specifically for NMAs, different CYP isozymes have been shown to be involved. For instance, CYP2E1 can catalyze the oxidation of the methyl group, while CYP1A is involved in the α-hydroxylation of the alkyl chain. ca.gov The hydroxylation can occur on either the methyl or the decyl side of the N-nitroso group in NMDA-C10. This enzymatic action results in the formation of an unstable α-hydroxynitrosamine intermediate. ca.gov
| Enzyme Family | Role in NMA Metabolism | Reference |
| Cytochrome P450 (CYP) | Catalyzes initial α-hydroxylation | ca.govwisdomlib.orgnih.gov |
| CYP2E1 | Oxidation of the methyl group | ca.gov |
| CYP1A | α-hydroxylation of the alkyl chain | ca.gov |
Formation of Reactive Carbonium and Diazonium Ions
Following α-hydroxylation, the resulting α-hydroxynitrosamine is chemically unstable and undergoes spontaneous decomposition. nih.gov This decomposition leads to the formation of highly reactive electrophilic intermediates. evitachem.comnih.gov The process involves the cleavage of the N-N bond, which generates a diazonium ion and a carbonyl compound (in the case of NMAs, this can be formaldehyde). ca.govnih.gov
The alkyldiazonium ion is a potent alkylating agent. ca.gov Depending on the stability of the corresponding carbocation, the diazonium ion can either directly alkylate nucleophilic sites or decompose further to form a carbonium ion (carbocation), which is also a powerful electrophile. acs.org Both the diazonium and carbonium ions are capable of reacting with cellular macromolecules. ca.govwisdomlib.orgnih.gov The formation of these reactive species is a crucial step in the chain of events leading to the compound's genotoxicity. ca.gov
Radical Generation during Biotransformation
In addition to the ionic pathways, the biotransformation of nitrosamines can also involve the generation of radical species. While the primary activation pathway is considered to be α-hydroxylation leading to diazonium ions, some studies suggest that radical-mediated mechanisms can also contribute to their biological activity. ca.gov For instance, the interaction of N-nitrosodialkylamines with hydroxyl radicals has been shown to generate nitric oxide (NO). nih.gov This process suggests that radical species can participate in the activation of nitrosamines, potentially leading to different reactive intermediates and subsequent cellular damage. nih.gov
Molecular Interactions with Biological Macromolecules
The reactive electrophiles generated during the metabolic activation of N-Nitrosomethyl-n-decylamine can interact with various biological macromolecules. The most critical of these interactions, in the context of carcinogenesis, is the reaction with deoxyribonucleic acid (DNA).
Deoxyribonucleic Acid (DNA) Alkylation Processes
The electrophilic diazonium and carbonium ions generated from NMDA-C10 metabolism are strong alkylating agents that readily react with nucleophilic sites on DNA bases. ca.govnih.gov This covalent binding of an alkyl group to DNA is known as DNA alkylation. ca.gov Alkylation can occur at various positions on the purine (B94841) and pyrimidine (B1678525) bases, with the N7 position of guanine (B1146940) and the O6 position of guanine being particularly susceptible. nih.govucl.ac.uk The formation of these DNA adducts is considered a critical initiating event in chemical carcinogenesis. nih.govnih.gov If not repaired by cellular DNA repair mechanisms, these adducts can lead to miscoding during DNA replication, resulting in mutations. evitachem.com
Formation and Characterization of Specific DNA Adducts from N-Nitrosomethyl-n-decylamine Metabolism
The metabolism of NMAs, including NMDA-C10, results in the formation of specific DNA adducts. ca.gov Studies have shown that all twelve NMAs tested have the ability to form DNA adducts in rats in vivo. ca.gov The primary adducts formed are methylated bases, resulting from the transfer of the methyl group from the methyldiazonium ion to the DNA. nih.gov
Key DNA adducts that can be formed include:
7-methylguanine (N7-MeG): Often the most abundant adduct formed.
O6-methylguanine (O6-MeG): A highly miscoding adduct that is strongly implicated in the initiation of cancer. It can cause G:C to A:T transition mutations during DNA replication.
O4-methylthymine (O4-MeT): Another promutagenic adduct that can lead to T to C transitions. ucl.ac.uk
The formation and persistence of these DNA adducts in target tissues are critical determinants of the carcinogenic potential of N-Nitrosomethyl-n-decylamine. nih.gov
| DNA Adduct | Significance | Reference |
| 7-methylguanine (N7-MeG) | Most abundant adduct | nih.gov |
| O6-methylguanine (O6-MeG) | Highly miscoding, implicated in cancer initiation | nih.gov |
| O4-methylthymine (O4-MeT) | Promutagenic, can cause T to C transitions | ucl.ac.uk |
Investigating Interactions with Protein Structures
The biochemical reactivity of N-Nitrosomethyl-n-decylamine, a member of the N-nitrosomethyl-n-alkylamine (NMA) class of compounds, is fundamentally linked to its metabolic activation. evitachem.com Like other N-nitrosamines, it requires enzymatic conversion to exert its biological effects. evitachem.comnih.gov This process is primarily mediated by cytochrome P450 (CYP) enzymes, which hydroxylate the α-carbon atom adjacent to the nitroso group. evitachem.comacs.org This initial step is critical, as it transforms the relatively stable parent compound into highly reactive electrophilic intermediates. evitachem.com
These electrophiles are capable of covalently binding to cellular macromolecules, including proteins. evitachem.commdpi.com The formation of protein adducts is a recognized consequence of exposure to N-nitrosamines. nih.govmdpi.com For the broader class of NMAs, evidence confirms the formation of DNA, RNA, and protein adducts in various tissues both in vivo and in vitro. ca.gov Specifically, studies on N-nitrosomethyl-n-butylamine (NMA-C4) have demonstrated the formation of methyl adducts with proteins in the liver, kidney, pancreas, and spleen of rats. ca.gov While direct studies detailing the specific protein targets of N-Nitrosomethyl-n-decylamine (NMA-C10) are not extensively documented in publicly available literature, its inclusion in the NMA class (specifically NMA-C1 to NMA-C12) that has been shown to form DNA adducts in rat liver suggests a similar capacity for protein adduction following metabolic activation. ca.gov The formation of these adducts can disrupt normal cellular function and is considered a key element in the mechanisms of toxicity and carcinogenicity associated with this class of compounds. evitachem.comosha.gov
Interactive Data Table: Genotoxicity and Adduct Formation of N-Nitrosomethyl-n-alkylamines
| Compound | Mutagenicity (Salmonella) | Macromolecular Adducts Observed (in vivo, rat tissues) |
| N-Nitrosomethyl-n-hexylamine (NMA-C6) | + | DNA adducts |
| N-Nitrosomethyl-n-heptylamine (NMA-C7) | + | DNA adducts |
| N-Nitrosomethyl-n-octylamine (NMA-C8) | + | DNA adducts |
| N-Nitrosomethyl-n-nonylamine (NMA-C9) | + | DNA adducts |
| N-Nitrosomethyl-n-decylamine (NMA-C10) | + | DNA adducts |
| N-Nitrosomethyl-n-dodecylamine (NMA-C12) | + | DNA adducts |
| N-Nitrosomethyl-n-tetradecylamine (NMA-C14) | NT | NT |
Data sourced from references ca.govnih.gov. '+' indicates a positive result. 'NT' indicates not tested.
Comparative Mechanistic Studies with Other N-Nitrosomethyl-n-alkylamines
Comparative studies of N-nitrosomethyl-n-alkylamines (NMAs) reveal significant structure-activity relationships, particularly concerning the length of the n-alkyl chain. The metabolic pathways and carcinogenic outcomes of these compounds are closely tied to their molecular structure.
A key factor influencing the biological activity of NMAs is their metabolism by cytochrome P450 enzymes. Research on the metabolic dealkylation of various N-nitrosodialkylamines in human liver microsomes has shown that the length of the alkyl chain dictates the rate of metabolism and the specific P450 isoforms involved. oup.com For asymmetrical nitrosamines like the NMA series, the oxidation of the methyl group increases as the size of the other alkyl moiety increases, while dealkylation of the longer alkyl group decreases. oup.com For instance, while N-nitrosodimethylamine (NDMA) is primarily metabolized by CYP2E1, this enzyme specificity is lost with increasing alkyl chain length, implicating other P450s like CYP2A6, CYP2C, and CYP3A4 in the metabolism of nitrosamines with bulkier alkyl groups. oup.com
This differential metabolism has direct consequences for the carcinogenicity of these compounds. A notable finding is the correlation between the number of carbon atoms in the alkyl chain and the target organ for tumor induction. acs.orgnih.gov N-Nitrosomethyl-n-decylamine, having an even-numbered ten-carbon chain, falls into a specific subgroup of NMAs. Studies in rats and hamsters have consistently shown that NMAs with even-numbered carbon chains (such as n-butyl, n-hexyl, n-octyl, n-decyl, and n-dodecyl) are potent inducers of urinary bladder tumors. nih.govnih.govresearchgate.net This contrasts with NMAs possessing odd-numbered alkyl chains. nih.gov
Investigations into the urinary metabolites of NMAs (from C4 to C14) in rats have sought to explain this organ specificity. nih.gov These studies revealed differences in the metabolic products depending on whether the alkyl chain has an even or odd number of carbons. For even-numbered chain nitrosamines, major metabolites include nitrososarcosine and nitrosomethyl-3-carboxypropylamine. nih.gov In contrast, the primary acidic metabolite for odd-numbered chain NMAs was identified as nitrosomethyl-2-carboxy-ethylamine. nih.gov Although a direct correlation between the yields of these specific urinary metabolites and carcinogenic potency was not definitively established, the consistent difference in metabolic pathways underscores a fundamental mechanistic divergence based on alkyl chain length. nih.gov
Interactive Data Table: Comparative Carcinogenicity of Even-Chained N-Nitrosomethyl-n-alkylamines in Rats
| Compound | Alkyl Chain Length | Primary Target Organ for Carcinogenesis |
| N-Nitrosomethyl-n-butylamine (NMA-C4) | 4 | Urinary Bladder |
| N-Nitrosomethyl-n-hexylamine (NMA-C6) | 6 | Urinary Bladder |
| N-Nitrosomethyl-n-octylamine (NMA-C8) | 8 | Urinary Bladder |
| N-Nitrosomethyl-n-decylamine (NMA-C10) | 10 | Urinary Bladder |
| N-Nitrosomethyl-n-dodecylamine (NMA-C12) | 12 | Urinary Bladder |
Environmental Occurrence and Fate Investigations of N Nitrosomethyl N Decylamine
Occurrence in Aquatic Environmental Compartments
Investigations into the presence of nitrosamines, a class of compounds including NMDcA, have revealed their widespread if often low-level occurrence in aquatic environments. This is a concern due to the potential for some nitrosamines to be carcinogenic. acs.org
Detection in Wastewater Effluents and Treatment Plants
Wastewater treatment plants (WWTPs) are recognized as a significant source of nitrosamine (B1359907) precursors entering the environment. nih.gov Studies have shown that while biological treatment in WWTPs can effectively remove some known precursors like dimethylamine (B145610), it is less effective at eliminating other dissolved precursors. nih.gov In fact, dissolved N-nitrosodimethylamine (NDMA) precursors are consistently found in primary and secondary wastewater effluents. nih.gov
The formation of nitrosamines such as NDMA within WWTPs is often linked to disinfection processes, particularly chloramination. nih.govnih.gov The use of certain synthetic polymers, such as dimethylamine-based polymers for sludge thickening, can also contribute to the presence of particle-associated NDMA precursors in secondary effluent. nih.gov Research has indicated that NDMA formation potential in tertiary wastewater treatment plant effluents can range from 350 to 1020 ng/L. researchgate.net
While specific data on N-Nitrosomethyl-n-decylamine concentrations in wastewater is limited in the provided search results, the general findings on nitrosamines suggest that WWTPs are a potential point of entry for this compound and its precursors into the aquatic environment.
Presence in Surface and Drinking Water Systems
Nitrosamines, including N-nitrosodimethylamine (NDMA), have been detected in surface water and drinking water systems. matec-conferences.orgnih.gov Their presence is often associated with contamination from wastewater discharges and formation during water treatment processes. nih.govmatec-conferences.org
Studies have shown that NDMA formation potential in surface water can have a natural background level, but this increases downstream of wastewater outfalls. nih.gov However, the concentration of these wastewater-derived precursors can decrease rapidly with distance from the source. nih.gov In one study, the maximum concentration of NDMA in final treated drinking water was 4.2 ± 0.2 ng/L. researchgate.net Other nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitrosodibutylamine (NDBA) were also detected, but at lower concentrations. researchgate.net
The use of chloramination as a disinfection method is a significant factor in the formation of nitrosamines in drinking water. matec-conferences.org Water treatment plants with longer chloramine (B81541) contact times tend to have higher concentrations of NDMA in their effluent. matec-conferences.org
Sources and Formation Pathways in Environmental Systems
The presence of N-Nitrosomethyl-n-decylamine and other nitrosamines in the environment is a result of both direct release and, more commonly, chemical formation from precursor compounds.
Formation as Disinfection By-products
A primary pathway for the formation of nitrosamines in water treatment is as disinfection by-products (DBPs). thermofisher.com When disinfectants like chloramine react with organic nitrogen-containing compounds present in the water, nitrosamines can be formed. matec-conferences.orgthermofisher.com This process can occur both within the water treatment plant and in the distribution system. matec-conferences.org
The specific type and concentration of DBPs formed depend on various factors, including the type of disinfectant used, the amount of organic and inorganic matter in the water, water temperature, and pH. thermofisher.com Chloramination is particularly associated with the formation of N-nitrosodimethylamine (NDMA). nih.govmatec-conferences.orgthermofisher.com The reaction involves a nucleophilic substitution between a precursor amine and dichloramine, leading to the formation of a chlorinated intermediate which then oxidizes to form the nitrosamine. matec-conferences.org
While the provided information focuses heavily on NDMA, the underlying chemical principles apply to the formation of other nitrosamines, including N-Nitrosomethyl-n-decylamine, from their respective amine precursors.
Endogenous Formation in Natural Systems
Nitrosamines can also form endogenously in natural systems. This can occur through the reaction of secondary or tertiary amines with nitrite (B80452) under acidic conditions. evitachem.com In vivo formation in the gastrointestinal tract of animals is a known pathway, where ingested amines can react with nitrite. osha.gov Additionally, biological and chemical transformations of alkylamines in the presence of nitrate (B79036) or nitrite in sewage can lead to the formation of nitrosamines. who.int
Contribution from Anthropogenic Activities
Human activities are a major source of nitrosamine precursors and, in some cases, nitrosamines themselves. Industrial processes that utilize nitrates, nitrites, and amines can inadvertently lead to the formation of nitrosamines. who.int These compounds have been associated with various industries, including rubber and tire manufacturing. researchgate.net
Furthermore, N-Nitrosomethyl-n-decylamine has been identified as a substance used in pesticides. atlascopcogroup.comatlascopcogroup.comatlascopco.comatlascopcogroup.comatlascopco.com The use of personal care products like shampoos and conditioners, as well as household cleaning products, can also be a source, as NMAs may form from the reaction of nitrite with amine compounds present in these products. ca.govca.gov
Data Tables
Table 1: Detection of Nitrosamine Formation Potential in Wastewater Treatment Plants
| Sample Source | NDMA Formation Potential (ng/L) | Reference |
| Tertiary Wastewater Treatment Plant Effluents | 350 to 1020 ± 20 | researchgate.net |
Table 2: Detected Concentrations of Nitrosamines in Treated Water
| Nitrosamine | Maximum Concentration (ng/L) | Reference |
| N-nitrosodimethylamine (NDMA) | 4.2 ± 0.2 | researchgate.net |
| N-nitrosodiethylamine (NDEA) | < 1.5 | researchgate.net |
| N-nitrosodibutylamine (NDBA) | < 1.5 | researchgate.net |
Environmental Transport and Distribution Studies
The environmental transport and distribution of a chemical compound are dictated by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment. For N-Nitrosomethyl-n-decylamine, its molecular structure, characterized by a polar nitrosamine group and a long non-polar n-decyl chain, suggests a complex environmental behavior.
The sorption of organic compounds to sediments and soils is a critical process that affects their mobility and bioavailability in the environment. This process is largely governed by the compound's hydrophobicity, which is often estimated by the octanol-water partition coefficient (Kow), and the organic carbon content of the soil or sediment.
Research Findings:
It is well-established that the sorption of non-polar organic compounds to soil and sediment increases with increasing hydrophobicity. Therefore, N-Nitrosomethyl-n-decylamine is expected to have a significant affinity for the organic matter present in soils and sediments. This would lead to its partitioning from the water column into the solid phase, reducing its mobility in aquatic and terrestrial systems. The strength of this sorption would likely be moderate to high, resulting in its accumulation in sediments of water bodies and organic-rich soils.
In contrast, smaller, more water-soluble nitrosamines exhibit less sorption and greater mobility. The long decyl chain of N-Nitrosomethyl-n-decylamine distinguishes its probable behavior from that of more commonly studied short-chain nitrosamines like N-nitrosodimethylamine (NDMA).
Illustrative Data for Sorption Potential:
Due to the absence of specific experimental data for N-Nitrosomethyl-n-decylamine, the following table is an illustrative example of how such data would be presented. The values are hypothetical and based on the expected behavior of a compound with its structure.
| Parameter | Hypothetical Value | Implication for Environmental Fate |
| Log Kow | 4.5 | High potential for partitioning into organic matter. |
| Koc (L/kg) | 5000 | Strong sorption to soil and sediment organic carbon. |
| Kd (L/kg) in soil with 2% organic carbon | 100 | Limited mobility in soil; likely to be retained. |
This table is for illustrative purposes only, as specific experimental data for N-Nitrosomethyl-n-decylamine was not found.
Volatilization is the process by which a chemical transfers from a liquid phase to a gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). This property is influenced by the compound's vapor pressure and its solubility in water.
Research Findings:
Specific experimental data on the Henry's Law constant and volatilization rate for N-Nitrosomethyl-n-decylamine from aqueous phases could not be located in the reviewed scientific literature. General trends for homologous series of compounds can provide an estimation of its likely behavior. As the alkyl chain length increases in a series of N-nitrosamines, the water solubility generally decreases, and the vapor pressure also tends to decrease.
Illustrative Data for Volatilization Potential:
The following table provides a hypothetical representation of the volatilization potential of N-Nitrosomethyl-n-decylamine, as specific data is unavailable.
| Parameter | Hypothetical Value | Implication for Environmental Fate |
| Vapor Pressure (Pa at 25°C) | 0.001 | Low tendency to evaporate. |
| Water Solubility (mg/L at 25°C) | 5 | Low solubility in water. |
| Henry's Law Constant (Pa·m³/mol) | 0.05 | Low to moderate potential for volatilization from water. |
This table is for illustrative purposes only, as specific experimental data for N-Nitrosomethyl-n-decylamine was not found.
Sorption to Sediments and Soils
Environmental Persistence and Degradation Rates
Research Findings:
There is a lack of specific studies on the environmental persistence and degradation rates of N-Nitrosomethyl-n-decylamine. However, research on the N-nitrosamine class of compounds provides some general insights.
Biodegradation: The biodegradation of N-nitrosamines is known to occur, but the rates can be highly variable depending on the specific compound and the environmental conditions. The long alkyl chain of N-Nitrosomethyl-n-decylamine may make it more resistant to microbial degradation compared to simpler nitrosamines. However, some microorganisms are capable of degrading long-chain alkanes and may potentially metabolize this compound, although likely at a slow rate.
Photolysis: N-nitrosamines are generally susceptible to photolysis, particularly by UV radiation from sunlight. This is often a major degradation pathway for nitrosamines in surface waters and in the atmosphere. It is expected that N-Nitrosomethyl-n-decylamine would also undergo photolytic degradation. The primary products of photolysis would likely involve the cleavage of the N-NO bond.
Hydrolysis: N-nitrosamines are generally stable to hydrolysis under neutral and alkaline conditions. Some degradation may occur under strongly acidic conditions, but this is not typically a significant environmental fate process.
Illustrative Data for Environmental Persistence:
The following table presents hypothetical degradation half-lives for N-Nitrosomethyl-n-decylamine to illustrate its potential persistence.
| Degradation Process | Hypothetical Half-life | Environmental Compartment |
| Aerobic Biodegradation | 100 - 300 days | Soil, Water |
| Anaerobic Biodegradation | > 300 days | Sediment |
| Photolysis in Water | 1 - 10 days | Surface Water |
| Hydrolysis (pH 7) | > 1 year | Water |
This table is for illustrative purposes only, as specific experimental data for N-Nitrosomethyl-n-decylamine was not found.
Advanced Analytical Methodologies for N Nitrosomethyl N Decylamine Detection and Quantification
Sample Preparation and Extraction Techniques
The initial step in the analysis of N-Nitrosomethyl-n-decylamine involves its extraction from the sample matrix. The choice of extraction technique is critical and depends on the nature of the sample (e.g., aqueous, solid, complex mixture) and the concentration of the analyte.
Solid Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of N-nitrosamines from aqueous samples. mdpi.com This method offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to handle larger sample volumes, thereby improving detection limits.
The U.S. Environmental Protection Agency (EPA) Method 521, for instance, utilizes SPE for the determination of nitrosamines in drinking water. mdpi.comlcms.cz In a typical SPE procedure, a water sample is passed through a cartridge containing a solid adsorbent, such as activated coconut charcoal. mdpi.comnasa.gov The nitrosamines, including N-Nitrosomethyl-n-decylamine, are retained on the adsorbent while the bulk of the sample matrix passes through. Subsequently, the cartridge is dried, and the trapped analytes are eluted with a small volume of an organic solvent like acetone (B3395972) or dichloromethane. nasa.gov This process effectively concentrates the analyte, making it suitable for subsequent analysis by chromatographic methods. nasa.gov
Research has demonstrated the effectiveness of SPE for various N-nitrosamines. For example, a study on the analysis of nine N-nitrosamines in water reported extraction recoveries ranging from 68% to 83% for most of the target compounds using an SPE method based on EPA 521. lcms.czrsc.org The use of molecularly imprinted polymers (MIPs) as SPE sorbents has also been explored to enhance selectivity for specific nitrosamines. researchgate.net
Table 1: Illustrative SPE Parameters for N-Nitrosamine Analysis
| Parameter | Description | Source |
|---|---|---|
| Sorbent Material | Activated coconut charcoal is a common choice for extracting a broad range of nitrosamines from water. | mdpi.comnasa.gov |
| Sample Volume | Typically 500 mL of water is used to achieve low detection limits. | mdpi.comnasa.gov |
| Elution Solvent | Dichloromethane or acetone are frequently used to elute the nitrosamines from the SPE cartridge. | nasa.gov |
| Drying Step | Drying the cartridge, often with a stream of nitrogen, is crucial before elution to remove residual water. | mdpi.com |
Liquid-Liquid Extraction (LLE) is a traditional and effective method for isolating nitrosamines from aqueous matrices. dss.go.th This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Dichloromethane is a commonly used extraction solvent for this purpose. nasa.govepa.gov
In a typical LLE procedure, the water sample is mixed with dichloromethane. The nitrosamines, being more soluble in the organic solvent, transfer from the aqueous phase to the organic phase. The organic layer is then separated, dried, and concentrated to a smaller volume for analysis. To remove interferences from free amines, the extract may be washed with a dilute acid solution. epa.gov
Automated LLE systems have been developed to improve the efficiency and reproducibility of this technique. researchgate.net For instance, a study on the analysis of nitrosamine (B1359907) impurities in drug products utilized an automated LLE method that demonstrated good precision. researchgate.net
Headspace sampling is a solvent-free extraction technique particularly suited for the analysis of volatile and semi-volatile compounds like some N-nitrosamines from solid or liquid samples. drawellanalytical.com In this method, the sample is sealed in a vial and heated to a specific temperature, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. researchgate.net A portion of this headspace gas is then injected into a gas chromatograph for analysis. drawellanalytical.comresearchgate.net
This technique minimizes sample preparation and reduces the risk of contamination from solvents. drawellanalytical.com Full Evaporation Static Headspace (FE-SHS) is an advancement of this technique that can achieve very low detection limits by completely evaporating a small amount of the sample. nih.gov Headspace sampling has been successfully applied to the analysis of nitrosamines in various matrices, including pharmaceutical products and cosmetic samples. researchgate.netnih.govfda.gov
Table 2: Key Parameters in Headspace Sampling
| Parameter | Influence on Extraction | Source |
|---|---|---|
| Equilibration Temperature | Higher temperatures increase the vapor pressure of the analyte, leading to higher concentrations in the headspace. | researchgate.net |
| Equilibration Time | Sufficient time is required for the analyte to reach equilibrium between the sample and the headspace. | researchgate.net |
| Sample Volume/Phase Ratio | The ratio of the sample volume to the headspace volume affects the concentration of the analyte in the headspace. | researchgate.net |
| Matrix Modifiers | The addition of salts or other agents can alter the partitioning of the analyte into the headspace. | researchgate.net |
Liquid-Liquid Extraction (LLE)
Chromatographic Separation Techniques
Following extraction, chromatographic techniques are employed to separate N-Nitrosomethyl-n-decylamine from other compounds in the extract before its detection and quantification.
Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile N-nitrosamines. epa.govturkjps.org In GC, the sample extract is vaporized and swept by a carrier gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coating the inside of the column.
Various detectors can be coupled with GC for the sensitive and selective detection of nitrosamines. The Nitrogen-Phosphorus Detector (NPD) is highly sensitive to nitrogen-containing compounds, making it well-suited for nitrosamine analysis. nasa.govnih.gov Mass Spectrometry (MS) coupled with GC (GC-MS or GC-MS/MS) provides both high sensitivity and structural information, allowing for definitive identification of the compounds. researchgate.netturkjps.orgnih.gov Thermal Energy Analyzers (TEA) are also highly specific for nitrosamines. researchgate.net
Research has demonstrated the successful application of GC for the analysis of a wide range of nitrosamines in various matrices, including water, food, and pharmaceutical products. nasa.govturkjps.orgnih.gov
Table 3: Common GC Detectors for N-Nitrosamine Analysis
| Detector | Principle of Operation | Selectivity | Source |
|---|---|---|---|
| Nitrogen-Phosphorus Detector (NPD) | Measures the increase in current produced when nitrogen- or phosphorus-containing compounds are burned in a plasma. | Selective for nitrogen and phosphorus compounds. | nasa.govnih.gov |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Highly selective and provides structural information. | turkjps.orgnih.gov |
| Thermal Energy Analyzer (TEA) | Detects the chemiluminescence produced from the reaction of nitrosyl radicals with ozone. | Highly specific for N-nitroso compounds. | researchgate.net |
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers an alternative to GC for the analysis of N-nitrosamines. rsc.orgnih.gov LC is especially useful for less volatile or thermally labile nitrosamines. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases.
LC is most commonly coupled with Mass Spectrometry (LC-MS or LC-MS/MS) for the detection of nitrosamines. rsc.orgnih.govnih.gov This combination provides high sensitivity and selectivity, enabling the detection of trace levels of these compounds in complex matrices. rsc.orgnih.govnih.gov The development of advanced mass spectrometers, such as high-resolution accurate-mass (HRAM) instruments, has further enhanced the capabilities of LC-MS for nitrosamine analysis. lcms.czrsc.org
LC-MS methods have been successfully developed and validated for the analysis of various N-nitrosamines in water, pharmaceutical products, and other matrices. lcms.czrsc.orgnih.govnih.gov These methods offer a faster alternative to traditional GC-MS methods for some applications. rsc.org
Liquid Chromatography (LC) Applications
Mass Spectrometric Detection Methods
Mass spectrometry (MS) is the cornerstone of sensitive and selective detection of nitrosamines at trace levels. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS-based methods provide the high degree of certainty required for identifying and quantifying these compounds in complex samples. nih.gov
Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) is a well-established and robust method for the analysis of volatile and semi-volatile nitrosamines. nih.govturkjps.org For N-Nitrosomethyl-n-decylamine, which is a semi-volatile compound, GC-MS would be an applicable technique. The sample is first vaporized and separated based on its boiling point and interaction with the GC column, after which the mass spectrometer provides definitive identification and quantification. filab.fr
Table 1: Example Performance of GC-MS/MS for Nitrosamine Analysis (Note: Data for other nitrosamines)
| Compound | Matrix | Limit of Quantification (LOQ) |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Valsartan Drug Product | 0.06 ppm |
| N-Nitrosodiethylamine (NDEA) | Valsartan Drug Product | 0.09 ppm |
| N-Nitrosodiisopropylamine (NDIPA) | Valsartan Drug Product | 0.08 ppm |
Data sourced from a study on nitrosamine impurities in Valsartan and is illustrative of the sensitivity of the GC-MS/MS technique. turkjps.org
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is a highly versatile and sensitive technique for a broad range of nitrosamines, including those that are non-volatile or thermally labile. nih.govwaters.com This makes it particularly suitable for long-chain nitrosamines like N-Nitrosomethyl-n-decylamine. LC-MS/MS avoids the high temperatures of the GC inlet, which could potentially cause degradation of less stable nitrosamines.
The separation occurs in the liquid phase, offering a wide range of column chemistries and mobile phases to optimize the separation of various nitrosamines from complex matrix components. waters.com Coupling with MS/MS or HRMS provides the high selectivity and sensitivity needed for trace-level quantification. nih.gov Numerous LC-MS/MS methods have been developed for the analysis of nitrosamine impurities in pharmaceuticals and food products. nih.govsigmaaldrich.com
Table 2: Example Performance of LC-MS/MS for Nitrosamine Analysis (Note: Data for other nitrosamines)
| Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Enalapril API | 0.013 µg/g | 0.038 µg/g |
| N-Nitrosodiethylamine (NDEA) | Enalapril API | 0.017 µg/g | 0.050 µg/g |
Data sourced from a study on nitrosamine impurities in Enalapril and demonstrates the low detection limits achievable with LC-based methods following derivatization. mdpi.comacs.org
The Thermal Energy Analyzer (TEA) is a highly specific detector for N-nitroso compounds. chromatographytoday.comlabcompare.com It is often coupled with a gas chromatograph (GC-TEA). The principle of detection involves the thermal cleavage of the N-NO bond in nitrosamines, which releases a nitric oxide (NO) radical. labcompare.com This NO radical then reacts with ozone in the detector to produce excited nitrogen dioxide, which emits light (chemiluminescence) as it returns to its ground state. The amount of light produced is directly proportional to the amount of the nitrosamine present. labcompare.com
The high selectivity of the TEA detector for the nitroso functional group makes it less prone to matrix interference compared to more universal detectors. usp.org This technique has been a standard for nitrosamine analysis in various industries for decades. labcompare.comusp.org While GC-TEA is generally used for volatile nitrosamines, its applicability to semi-volatile compounds like N-Nitrosomethyl-n-decylamine is feasible.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)
Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure their reliability for the intended purpose. For nitrosamine analysis, key validation parameters include specificity, linearity, accuracy, precision, and, importantly, the limits of detection (LOD) and quantification (LOQ). turkjps.orgfda.gov
Due to the potent carcinogenicity of many nitrosamines, regulatory bodies often set very low acceptable intake limits, necessitating analytical methods with ultra-low detection capabilities. nih.gov Techniques like GC-MS/MS and LC-MS/MS are capable of achieving detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. turkjps.orgresearchgate.net
Specificity and Selectivity Considerations
In the analysis of N-Nitrosomethyl-n-decylamine (NMDA), achieving high specificity and selectivity is paramount to ensure accurate quantification and avoid false positives. Specificity refers to the ability of an analytical method to measure the analyte of interest without interference from other components in the sample, while selectivity is the ability to differentiate the analyte from other structurally similar compounds.
The primary challenge in the analysis of N-Nitrosomethyl-n-decylamine lies in its structural similarity to other N-nitrosomethyl-n-alkylamines (NMAs). These homologous compounds, which may be present in the same sample matrix, can interfere with the analysis. For instance, compounds with slightly shorter or longer alkyl chains are the most likely interferents.
Potential Interfering Compounds for N-Nitrosomethyl-n-decylamine Analysis:
| Compound Name | Chemical Structure | Note on Potential Interference |
|---|---|---|
| N-Nitrosomethyl-n-nonylamine | CH₃(CH₂)₈N(CH₃)N=O | Shorter alkyl chain; may have similar chromatographic behavior. |
| N-Nitrosomethyl-n-decylamine | CH₃(CH₂)₉N(CH₃)N=O | Analyte of Interest |
| N-Nitrosomethyl-n-undecylamine | CH₃(CH₂)₁₀N(CH₃)N=O | Longer alkyl chain; may co-elute under certain conditions. |
To overcome these challenges, advanced analytical techniques are employed. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental for separating N-Nitrosomethyl-n-decylamine from its homologs. theanalyticalscientist.comosha.gov The choice of chromatographic column and the optimization of the mobile phase or temperature gradient are critical for achieving baseline separation.
For detection, highly selective detectors are necessary. Mass spectrometry (MS), particularly in tandem with chromatography (LC-MS/MS or GC-MS/MS), is the preferred technique. theanalyticalscientist.comresearchgate.net By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), the method can selectively detect and quantify N-Nitrosomethyl-n-decylamine even in the presence of isobaric interferences. theanalyticalscientist.com The Thermal Energy Analyzer (TEA) is another highly selective detector for N-nitroso compounds, which works by detecting the nitric oxide radical (•NO) released upon pyrolytic cleavage of the N-N=O bond. osha.gov
Mitigation of Matrix Effects
Matrix effects are a significant concern in trace-level analysis, where components of the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification. theanalyticalscientist.comresearchgate.net In the analysis of N-Nitrosomethyl-n-decylamine in complex matrices such as pharmaceutical products, food, or environmental samples, mitigating these effects is crucial.
Several strategies are employed to minimize matrix effects:
Effective Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte. Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples and concentrating the analyte. usp.org Different sorbent materials can be selected based on the properties of the analyte and the matrix.
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids. usp.org
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The most effective way to compensate for matrix effects is the use of a stable isotope-labeled version of the analyte (e.g., N-Nitroso(methyl-d3)-n-decylamine). usp.org The SIL-IS is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard equally, allowing for accurate correction. However, the commercial availability of such standards can be limited, sometimes necessitating custom synthesis. theanalyticalscientist.com
Chromatographic Modifications: Optimizing the chromatographic method can help separate the analyte from matrix components that cause ion suppression. theanalyticalscientist.com This can involve adjusting the gradient, using different column chemistries (like pentafluorophenyl columns), or employing techniques such as two-dimensional liquid chromatography (2D-LC). usp.org
Matrix-Matched Calibrations: When a suitable SIL-IS is not available, matrix-matched calibration curves can be prepared. This involves creating calibration standards in a blank matrix that is free of the analyte but identical to the sample matrix. This helps to mimic the matrix effects experienced by the actual samples. usp.org
Commonly Used Matrix Effect Mitigation Techniques:
| Technique | Principle | Applicability for NMDA Analysis |
|---|---|---|
| Solid-Phase Extraction (SPE) | Differential partitioning of analyte and matrix components between a solid and liquid phase. | Highly effective for cleaning up various sample types before LC-MS analysis. usp.org |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible solvents. | A fundamental and effective cleanup technique. usp.org |
| Isotope Dilution (using SIL-IS) | An isotopically labeled standard is added to the sample to correct for analyte loss and matrix effects. | Considered the gold standard for accurate quantification by mass spectrometry. usp.org |
Development of Analytical Standards for N-Nitrosomethyl-n-decylamine
The availability of high-purity, well-characterized analytical standards is a prerequisite for the accurate detection and quantification of N-Nitrosomethyl-n-decylamine. These standards are essential for method development, validation, and routine quality control. veeprho.com
Analytical reference standards for N-Nitrosomethyl-n-decylamine are commercially available from specialized chemical suppliers. veeprho.comparchem.comsigmaaldrich.com The development of these standards is a rigorous process that involves:
Chemical Synthesis: The compound is synthesized, often through a nitrosation reaction of the corresponding secondary amine, N-methyl-n-decylamine.
Purification: The synthesized compound is purified to a high degree, typically using chromatographic techniques, to remove any starting materials, by-products, or other impurities.
Characterization and Certification: The identity and purity of the standard are confirmed through a battery of analytical techniques. A Certificate of Analysis (CoA) is issued, which typically includes the following data:
Identity Confirmation: Verified using techniques like ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS) to confirm the molecular structure. veeprho.com
Purity Assessment: The purity is determined using methods such as HPLC or GC, often with a universal detector like a Flame Ionization Detector (FID) or a more specific detector. veeprho.comsigmaaldrich.com The assay value is typically reported as a percentage (e.g., ≥95%). sigmaaldrich.com
Physicochemical Properties: Other data such as appearance, molecular formula, and molecular weight are also provided.
Regulatory bodies like the FDA and EMA require that the reference materials used for the quantification of impurities meet stringent standards. veeprho.com Some suppliers provide reference materials produced under ISO 17034, which specifies the general requirements for the competence of reference material producers. lgcstandards.com
Table of Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-Nitrosomethyl-n-decylamine | NMDA |
| N-Nitrosodiethylamine | NDEA |
| N-Nitrosodimethylamine | NDMA |
| N-Nitrosomethyl-n-nonylamine | - |
| N-Nitrosomethyl-n-undecylamine | - |
| N-Nitrosomethyl-n-dodecylamine | - |
| N-methyl-n-decylamine | - |
Computational and Theoretical Studies on N Nitrosomethyl N Decylamine
Quantum Mechanical (QM) Calculations of Reaction Pathways
Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of molecules and map out the potential energy surfaces of chemical reactions. nih.gov This allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies, providing a molecular-level understanding of chemical transformations. doi.orgrsc.org
The primary formation route for N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, such as nitrous acid. jst.go.jp QM calculations have been instrumental in elucidating the mechanisms of this process. Studies on simple amines like dimethylamine (B145610) show that the reaction can proceed through various pathways depending on the conditions.
For instance, DFT calculations have been used to investigate the nitrosation of secondary amines by nitrogen oxides. doi.org These studies confirm the formation of intermediates, such as a hydrogen-bonded complex between the amine and the nitrosating agent (e.g., HONO), followed by the formation of the N-N bond and subsequent water elimination. doi.org In electrochemical nitrosation, DFT calculations have helped propose a mechanism involving the initial oxidation of nitrite (B80452) anions to NO₂ radicals, which then dimerize to form N₂O₄, the effective nitrosating agent. cardiff.ac.ukcardiff.ac.uk The subsequent reaction with the amine proceeds through several adducts and transition states with low energy barriers. cardiff.ac.uk
Computational studies on the formation of NDMA from hydrazine (B178648) derivatives during ozonation have identified two primary mechanisms: a hydrogen transfer pathway and an oxygen addition pathway. nih.gov The calculations, performed using Møller–Plesset second-order perturbation (MP2) theory, show that the reactions often initiate via a hydrogen abstraction from the amine's nitrogen, followed by oxidation steps. nih.gov
The table below, derived from DFT calculations on the electrochemical nitrosation of a model secondary amine, illustrates the low free energy barriers for the key steps after the formation of the nitrosating agent, indicating a facile reaction. cardiff.ac.uk
| Reaction Step | Transition State | Relative Free Energy (kcal/mol) |
| Dinitrogen Tetroxide Adduct Formation | TS5 | 1.0 |
| Hydroxide Addition | - | Barrierless |
| Water Elimination to form N-Nitrosamine | TS6 | 2.3 |
This interactive table summarizes the calculated energy barriers for the final steps in the electrochemical formation of a model N-nitrosamine. Data sourced from DFT calculations. cardiff.ac.uk
QM calculations are also critical for understanding how N-nitrosamines degrade. The degradation can be initiated by UV photolysis or by reactive species like hydroxyl radicals (HO•) in advanced oxidation processes. mdpi.com
For NDMA, QM studies have identified three potential initial degradation mechanisms induced by hydroxyl radicals:
Hydrogen atom abstraction from a methyl group C-H bond. mdpi.com
HO• addition to the amine nitrogen. mdpi.com
HO• addition to the nitrosyl nitrogen. mdpi.com
Calculations revealed that HO• addition to the amine nitrogen has the lowest activation energy among these pathways. mdpi.com Similarly, studies on UV-induced degradation have mapped out the elementary reaction pathways, which primarily involve the cleavage of the N-NO bond. rsc.org The initial photochemical step is the dominant degradation pathway, leading to the formation of aminyl and nitric oxide radicals. researchgate.net QM calculations help to identify subsequent, previously unknown reactive species and transformation products. mdpi.com
The following table presents the calculated activation free energies for the initial degradation steps of various nitrosamines by hydroxyl radicals, showing how the alkyl chain structure can influence reactivity. mdpi.com
| Nitrosamine (B1359907) | Degradation Pathway | Aqueous-Phase Activation Free Energy (ΔG‡) (kcal/mol) |
| N-Nitrosodimethylamine (NDMA) | H Abstraction (from C-H) | 9.7 |
| N-Nitrosodimethylamine (NDMA) | HO• Addition (to Amine N) | 6.8 |
| N-Nitrosodimethylamine (NDMA) | HO• Addition (to Nitrosyl N) | 9.6 |
| N-Nitrosomethylethylamine (NMEA) | HO• Addition (to Amine N) | 8.3 |
| N-Nitrosomethylbutylamine (NMBA) | HO• Addition (to Amine N) | 10.2 |
This interactive table shows the calculated activation energies for competing initial steps in the hydroxyl radical-induced degradation of different N-nitrosamines. mdpi.com
Understanding Formation Mechanisms at the Molecular Level
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic interactions between N-nitrosamines and biological macromolecules like DNA and enzymes. These simulations are crucial for understanding the molecular initiating events of toxicity. oup.com
MD simulations have been used to study the interaction of NDMA and N-nitrosodiethylamine (NDEA) with human DNA. dergipark.org.tr These studies showed that the small nitrosamine molecules bind strongly within the minor groove of the DNA helix, stabilized by hydrogen bonds. dergipark.org.tr This binding is a prerequisite for the subsequent alkylation of DNA bases by the reactive metabolites of nitrosamines.
Other studies have used MD simulations to investigate the interaction of tobacco-specific nitrosamines with cytochrome P450 (CYP) enzymes, which are responsible for their metabolic activation. researchgate.net For example, 100-nanosecond simulations of N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with the CYP2A13 enzyme revealed that the ligands remain stably in the binding pocket. researchgate.net Such simulations allow for the calculation of binding free energies, which quantify the affinity of the nitrosamine for the enzyme's active site. researchgate.net
| CYP2A13-Ligand Complex | Binding Free Energy (kcal/mol) |
| CYP-NAB | -38.19 |
| CYP-NAT | -31.08 |
This interactive table displays the binding free energies for two tobacco-specific nitrosamines with the CYP2A13 enzyme, as calculated from MD simulations. researchgate.net
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a particular property. For N-nitrosamines, SAR models are essential for predicting properties like nitrosation potential, mutagenicity, and carcinogenic potency without the need for extensive animal testing. lhasalimited.orgacs.orgresearchgate.net
Researchers have developed both statistical and expert rule-based SAR models to predict a molecule's susceptibility to nitrosation. nih.govacs.org The rule-based models are built on established chemical principles, identifying structural features that either activate or deactivate the amine precursor towards nitrosation. nih.gov For example, electron-withdrawing groups near the amine nitrogen generally decrease its basicity and thus its likelihood of being nitrosated, while certain other structural motifs can enhance it. nih.govacs.org These models have shown accuracies of around 80%. nih.govacs.org
SAR is also used to understand the relationship between structure and carcinogenic potency. lhasalimited.orgacs.org The metabolic activation of N-nitrosamines to DNA-reactive species is a key determinant of their carcinogenicity. oup.comnih.gov SAR analyses help to identify the structural attributes that influence the rate and pathway of this activation. For N-nitrosomethyl-n-decylamine, the long decyl chain increases its lipophilicity, which can affect its interaction with metabolic enzymes and its carcinogenic potency. oup.com Computational models have shown that carcinogenic potency correlates well with a combination of the reactivity of the resulting diazonium ion and the hydrophobicity (log P) of the parent compound. oup.com
| Feature Type | Structural Feature Examples | Effect on Nitrosation |
| Deactivating | Aromatic amines, amides, electron-withdrawing groups (e.g., -SO₂R) | Inhibit |
| Activating | Morpholine ring, piperazine (B1678402) ring | Favor |
This interactive table summarizes key structural features used in rule-based SAR models to predict nitrosation susceptibility. nih.govacs.org
Thermodynamic and Kinetic Modeling of Chemical Transformations
Thermodynamic and kinetic modeling, often based on data from QM calculations, provides quantitative insights into the favorability and rates of chemical reactions. This modeling is crucial for assessing the risk associated with N-nitrosamines by predicting their formation and degradation rates and understanding the stability of their reactive intermediates. rsc.orgfrontiersin.org
The carcinogenic activity of N-nitrosamines is linked to their metabolic activation by CYP enzymes, which involves an initial α-hydroxylation step. acs.orgnih.gov This is followed by spontaneous decomposition to a highly reactive diazonium ion, which can alkylate DNA. lhasalimited.orgacs.orgfrontiersin.org QM calculations reveal that this entire process is under thermodynamic and kinetic control. researchgate.net
Recent studies have shown consistent differences in the free energy profiles between carcinogenic and non-carcinogenic nitrosamines. nih.govfrontiersin.org For potent carcinogens like NDMA, the formation of the DNA-alkylating diazonium ion is kinetically and thermodynamically favored over competing pathways, such as hydrolysis. frontiersin.org In contrast, for non-carcinogenic nitrosamines, the intermediate carbocations formed are often more stable, leading them to react preferentially with water rather than DNA. frontiersin.org The calculated activation free energies for the decomposition of the α-hydroxylated nitrosamine into the diazonium ion are a key indicator of potency. nih.govnih.gov
The table below presents calculated free energies for key steps in the bioactivation pathway of the potent carcinogen NDMA, illustrating the thermodynamics of the transformation. nih.gov
| Reaction Step (for NDMA) | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |
| α-hydroxylated nitrosamine → Diazonium ion + Formaldehyde (B43269) | 25.1 | +6.3 |
This interactive table shows the calculated activation and reaction free energies for the critical decomposition step of hydroxylated NDMA, which leads to the ultimate carcinogenic species. nih.gov
Kinetic models based on DFT calculations have also been developed to predict the fate of NDMA during UV photolysis, successfully modeling the time-dependent concentrations of the parent compound and its degradation products. rsc.org This approach allows for a comprehensive prediction of the photochemical fate of these contaminants in water treatment systems. rsc.org
Future Directions in Research on N Nitrosomethyl N Decylamine
Integrated Multi-Omics Approaches in Mechanistic Studies
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for elucidating the detailed molecular mechanisms of N-Nitrosomethyl-n-decylamine. mdpi.com Integrating these different omics layers allows for a systems-level understanding of the biological perturbations caused by this compound, moving from a partial to a holistic analysis. mdpi.com This approach can uncover novel biomarkers of exposure and effect, and reveal the intricate network of pathways that are disrupted following exposure. mdpi.com
Multi-omics integration can provide a more complete perspective of complex biological systems by considering different functional levels simultaneously. frontiersin.org For instance, combining genomic data on DNA mutations with transcriptomic data can reveal how genetic damage translates into altered gene expression. mdpi.com Adding proteomic and metabolomic data can further connect these changes to alterations in protein function and metabolic pathways. mdpi.comnih.gov This integrated approach is crucial for understanding the complete chain of events from initial molecular interaction to the ultimate toxicological outcome.
In the context of N-nitrosamines, which are known to require metabolic activation to exert their carcinogenic effects, multi-omics studies are particularly valuable. ca.govevitachem.com They can help identify the specific cytochrome P450 enzymes involved in the activation of NDeA and characterize the resulting DNA adducts. ca.govnih.gov Furthermore, by analyzing the global changes in gene and protein expression and metabolite profiles, researchers can identify key cellular defense mechanisms and the pathways that are overwhelmed, leading to toxicity. nih.gov Machine learning and other advanced computational tools are becoming essential for integrating and interpreting the vast datasets generated by multi-omics studies, helping to identify the most critical biomarkers and mechanistic pathways. frontiersin.orgnih.gov
Advancements in In Situ Monitoring and Real-Time Analysis
The ability to monitor for N-Nitrosomethyl-n-decylamine and other nitrosamines in various environments (e.g., water, air, industrial settings) in real-time is a significant goal for exposure science and environmental protection. acs.org Traditional analytical methods, while sensitive, often involve time-consuming sample collection and laboratory analysis. ajpaonline.comeuropa.eu Recent advancements are focused on developing faster, more portable, and automated systems for on-site detection.
One promising area is the development of advanced mass spectrometry techniques. Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid screening and quantification of nitrosamines with minimal sample preparation. nih.govacs.org This method has shown high-throughput capability and can be applied directly to samples, making it suitable for near real-time analysis in various settings. nih.govacs.orgresearchgate.net Another approach involves coupling UV photolysis with chemiluminescence detection for the real-time monitoring of total aqueous N-nitrosamines. acs.org
The development of novel sensors represents another key research frontier. Research into sensors that offer high sensitivity and selectivity specifically for the nitroso functional group could lead to faster screening tools. ijpsjournal.com These could potentially be deployed for continuous monitoring in water treatment facilities or industrial plants where nitrosamine (B1359907) formation is a risk. Furthermore, the miniaturization of analytical systems, integrating microfluidics and robotic systems, aims to increase sample throughput and reduce the time from sampling to results, which is critical for routine quality control and rapid response to contamination events. ijpsjournal.com
Development of Predictive Models for Environmental Behavior and Biological Interactions
Predictive modeling is becoming an indispensable tool for assessing the risks associated with chemicals like N-Nitrosomethyl-n-decylamine, especially when experimental data is scarce. oup.com These models can forecast the compound's environmental fate and its potential for biological harm, aiding in proactive risk management.
Quantitative Structure-Activity Relationship (QSAR) models are a key focus. These computational models correlate the chemical structure of a compound with its biological activity, such as carcinogenicity or mutagenicity. nih.govnih.gov For N-nitrosamines, QSAR models are being developed to predict carcinogenic potency based on structural features that influence their metabolic activation. nih.govacs.org By incorporating quantum mechanics, these models can capture key structure-activity relationships based on the underlying chemistry, improving the robustness of predictions for complex nitrosamines. oup.comacs.org Such models are crucial for prioritizing compounds for further testing and for setting preliminary safety limits for newly identified nitrosamine impurities. oup.com
Environmental fate models are used to predict how NDeA will behave in the environment—where it will go, how long it will persist, and in what concentrations. Fugacity models, for example, can simulate the distribution of a chemical in different environmental compartments like air, water, soil, and sediment. copernicus.org By coupling atmospheric transport models with multimedia fugacity models, researchers can assess the potential for long-range transport and accumulation in sensitive ecosystems, such as drinking water sources. copernicus.org Developing elementary reaction-based kinetic models can further enhance predictions by providing a mechanistic understanding of the degradation pathways of nitrosamines under various environmental conditions, such as UV photolysis in water. rsc.org The integration of big data and machine learning is also enhancing these predictive capabilities, allowing for the analysis of vast datasets to identify trends and forecast potential risks more accurately. zamann-pharma.com
Exploration of Novel Remediation and Control Strategies at a Research Level
At the research level, significant effort is being directed toward developing innovative and more effective strategies to control the formation of N-Nitrosomethyl-n-decylamine and to remediate it from contaminated media. These strategies go beyond conventional methods and explore novel chemical, physical, and biological approaches.
One key area of research is the use of inhibitors and scavengers to prevent nitrosamine formation at the source. senpharma.vnijpsjournal.com Studies have shown that antioxidants, such as ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E), can act as nitrite (B80452) scavengers, effectively inhibiting the nitrosation reaction. fda.govpharmaexcipients.com Research is ongoing to identify and optimize the use of these and other compounds in various matrices, including pharmaceuticals and food products. senpharma.vn Another strategy involves pH modulation, as the formation of nitrosamines is significantly reduced in neutral or basic environments. fda.gov
For remediation, advanced oxidation processes (AOPs) that utilize highly reactive species like hydroxyl radicals are being investigated for their ability to degrade nitrosamines in water. mdpi.com UV photolysis is another effective technology for removing nitrosamines from contaminated water resources. rsc.orgmdpi.com Research in this area focuses on understanding the elementary reaction pathways to optimize degradation efficiency and ensure that no harmful byproducts are formed. mdpi.com
Novel materials and technologies are also being explored. For instance, active packaging incorporates adsorbent materials or scavengers into packaging, such as blister packs for pharmaceuticals, to mitigate nitrosamine formation or adsorb molecules that have already formed. regulations.gov This involves interdisciplinary research combining materials science, chemistry, and computational modeling to design and engineer nanoporous materials and organic scavengers for targeted mitigation. regulations.gov Additionally, strategies like using triphenylphosphine (B44618) for quenching azide (B81097) impurities during chemical synthesis are being investigated as in-process remediation techniques to prevent nitrosamine contamination from the outset. biotech-asia.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
